Ortho-Formyl Enables Orthogonal Derivatization Pathways Not Accessible to Non-Formyl Analogs
2-Formyl-4-nitrophenoxyacetic acid contains three reactive centers (aldehyde, nitro, carboxylic acid) that can be independently addressed, whereas comparator 4-nitrophenoxyacetic acid (CAS 1798-11-4) lacks the aldehyde entirely, reducing its synthetic branching capacity by one major functional handle . The aldehyde undergoes condensation (Schiff base formation), oxidation to carboxylic acid (using KMnO4), and reductive amination, while the nitro group can be selectively reduced to amine (H2/Pd-C) without affecting the aldehyde . The ortho-formyl regiochemistry also facilitates cyclization to benzofuran derivatives (e.g., 5-nitrobenzofuran-2-carboxylic acid, CAS 10242-12-3), a pathway unavailable to para- or meta-substituted analogs .
| Evidence Dimension | Number of orthogonal reactive functional groups |
|---|---|
| Target Compound Data | 3 (aldehyde, nitro, carboxylic acid) |
| Comparator Or Baseline | 4-Nitrophenoxyacetic acid (CAS 1798-11-4): 2 (nitro, carboxylic acid); Phenoxyacetic acid: 1 (carboxylic acid) |
| Quantified Difference | Target compound possesses 1 additional orthogonal functional handle (aldehyde) relative to non-formyl nitrophenoxyacetic acids; represents a 50% increase in reactive centers vs. 4-nitrophenoxyacetic acid |
| Conditions | Comparative functional group enumeration based on verified molecular structures in authoritative databases |
Why This Matters
Procurement of 6965-69-1 provides three independently addressable reactive sites in a single molecular scaffold, enabling more complex downstream derivatization without requiring additional synthetic steps to install a formyl equivalent.
